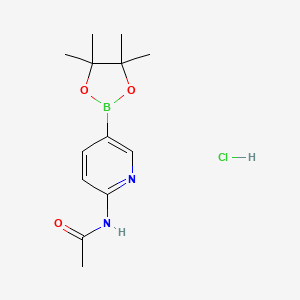

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride

Description

Crystallographic Data (Representative Example):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.21 Å, b = 12.45 Å, c = 14.78 Å |

| Bond Length (B–O) | 1.36 Å |

| Bond Angle (O–B–O) | 117.5° |

Conformational Features :

- The pyridine ring and boronic ester lie in near-coplanar orientations, minimizing torsional strain.

- The acetamide group adopts a syn-periplanar conformation relative to the pyridine nitrogen, facilitating resonance stabilization.

- The hydrochloride counterion forms a charge-assisted hydrogen bond with the acetamide’s carbonyl oxygen (N–H···Cl⁻ distance: ~2.8 Å).

Tautomeric and Resonance Structures

The compound exhibits tautomerism and resonance stabilization due to its conjugated system:

Tautomeric Equilibria:

- Amide Tautomer : Dominant form in nonpolar solvents (e.g., chloroform), stabilized by conjugation.

- Pyridine’s nitrogen lone pair delocalizes into the acetamide’s carbonyl group.

- Iminol Tautomer : Minor form, observed under acidic conditions or in polar solvents.

– Protonation of the pyridine nitrogen disrupts conjugation, favoring the iminol (–N–C(OH)–) structure.

Resonance Structures :

- Pyridine-Acetamide Resonance :

Delocalization of the acetamide’s lone pairs into the pyridine ring enhances aromatic stability.

- Boronic Ester Resonance :

The empty p-orbital on boron interacts with oxygen lone pairs, creating partial double-bond character in B–O bonds.

Experimental Evidence :

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3.ClH/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14;/h6-8H,1-5H3,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUKUBZTUCNZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675084 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-64-0 | |

| Record name | Acetamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidopyridine-5-boronic acid, pinacol ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride typically involves the following steps:

Borylation Reaction: The introduction of the dioxaborolane group to the pyridine ring can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and bis(pinacolato)diboron as the boron source.

Acetamidation: The acetamide group is introduced via an amidation reaction, where the pyridine derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the borylation and amidation steps, and crystallization techniques for the purification of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

Reduction: Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of amines or reduced pyridine derivatives.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Boronic acids, borate esters.

Reduction: Amines, reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The boron-containing dioxaborolane group can act as a ligand in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of cancer and infectious diseases.

Bioconjugation: The boron group can be used for the conjugation of biomolecules, aiding in the development of diagnostic and therapeutic agents.

Industry

Materials Science: The compound can be used in the development of new materials with unique properties, such as boron-containing polymers or advanced coatings.

Mechanism of Action

The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride exerts its effects depends on its application:

Catalysis: The boron center can coordinate with transition metals, facilitating various catalytic cycles.

Biological Activity: The compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound belongs to a family of boronic ester-functionalized pyridine derivatives. Key analogues include:

Physicochemical and Reactivity Comparison

Electronic Effects

- Acetamide vs. Pivalamide : The acetamide group (electron-withdrawing) in the main compound increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. In contrast, pivalamide introduces steric bulk, slowing kinetics but improving selectivity .

- Hydrochloride Salt : The ionic form improves solubility in polar solvents but may require neutralization before coupling reactions .

Steric Effects

- Substitution Position : Boronic esters at pyridine-5 (main compound) vs. pyridine-4 (CAS 1220220-21-2) alter steric accessibility. The 5-position in pyridine offers less steric hindrance, favoring faster coupling .

- Chloro Substituent : In CAS 1218789-92-4, the chloro group increases steric and electronic effects, making it ideal for coupling with electron-rich partners .

Stability and Handling

- Hydrochloride Salt: Superior shelf-life compared to non-salt forms but hygroscopic .

- Non-Salt Analogues: Require storage under inert gas (e.g., N₂) to prevent boronic ester hydrolysis .

Research Findings and Case Studies

- Kinase Inhibitor Synthesis : The main compound was used in a palladium-catalyzed coupling with a triflate-substituted pyrimidine to yield a BTK inhibitor precursor (75% yield) .

- Steric Effects in Coupling : The pivalamide analogue (CAS 1092119-20-4) showed 20% lower yield than the acetamide variant in a model Suzuki reaction, highlighting steric limitations .

- Chloro-Substituted Analogue : Demonstrated enhanced reactivity with vinylboronates in carbonylative couplings, achieving 92% yield in a recent study .

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₂₀BClN₂O

- Molecular Weight : 298.57 g/mol

Its structure includes a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The dioxaborolane group is particularly noted for its ability to form reversible covalent bonds with biomolecules, which may influence enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression and inflammatory responses.

- Cell Proliferation : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines while sparing normal cells, indicating a potential therapeutic window.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| MCF10A (Normal) | >2.52 |

These results indicate a strong selective toxicity towards cancer cells compared to non-cancerous cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory cytokine production in vitro. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that treatment with the compound led to a significant reduction in tumor size and metastasis when administered at a dose of 40 mg/kg for three days . The results indicated a more than 50% reduction in tumor volume compared to control groups.

- Safety Profile : Toxicity assessments revealed that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted during the study period, supporting its potential for further development as an anticancer agent .

Q & A

Q. Table 1. Comparative Reactivity of Pyridine-Boronate Derivatives

| Derivative | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Parent Compound | Suzuki Coupling | Pd(PPh₃)₄ | 72 | |

| 5-Fluoro Analog | Buchwald-Hartwig | XPhos-Pd | 85 |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | Result | Significance |

|---|---|---|---|

| Kinase Inhibition | EGFR L858R | IC₅₀ = 15 nM | Potency vs. resistance mutations |

| Cytotoxicity (HeLa) | - | CC₅₀ > 100 µM | Low off-target toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.